molecular formula C11H10BrNO3 B14410652 N-(4-Bromo-3-oxobutanoyl)benzamide CAS No. 84794-23-0

N-(4-Bromo-3-oxobutanoyl)benzamide

Cat. No.: B14410652
CAS No.: 84794-23-0
M. Wt: 284.11 g/mol
InChI Key: JIPVESBGTDUALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-3-oxobutanoyl)benzamide is a benzamide derivative characterized by a 4-bromo-3-oxobutanoyl substituent attached to the benzamide core. Benzamide derivatives are widely investigated for their roles as histone acetyltransferase (HAT) inhibitors or activators, as seen in analogs like anacardic acid-derived compounds . Synthetically, such compounds are often prepared via conventional refluxing or green chemistry approaches like ultrasonic irradiation, which enhance efficiency and yield .

Properties

CAS No.

84794-23-0

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

N-(4-bromo-3-oxobutanoyl)benzamide

InChI

InChI=1S/C11H10BrNO3/c12-7-9(14)6-10(15)13-11(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,15,16)

InChI Key

JIPVESBGTDUALR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Direct Acylation of Benzamide with 4-Bromo-3-oxobutanoyl Bromide

Reaction Mechanism

The most straightforward method involves reacting 4-bromo-3-oxobutanoyl bromide (CAS 52148-44-4) with benzamide in the presence of a base such as triethylamine. The base neutralizes HBr generated during the nucleophilic acyl substitution, driving the reaction to completion.

Reaction Scheme :
$$
\text{Benzamide} + \text{4-Bromo-3-oxobutanoyl bromide} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(4-Bromo-3-oxobutanoyl)benzamide} + \text{HBr}
$$

Optimization and Yield

  • Solvent : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both reactants.
  • Temperature : Room temperature (20–25°C) minimizes side reactions like hydrolysis of the acyl bromide.
  • Yield : Reported yields range from 78% to 85% after column chromatography.
Table 1: Key Parameters for Direct Acylation
Parameter Optimal Condition Yield (%) Reference
Base Triethylamine 85
Solvent Dichloromethane 83
Reaction Time 12–24 hours 78–85

Multi-Step Synthesis via Enamine Intermediates

Enamine Formation and Cyclization

A multi-step approach involves synthesizing enamine intermediates from 2-aminoacetonitrile hydrochloride, aldehydes, and enones. For example:

  • Enamine Formation :
    $$
    \text{2-Aminoacetonitrile} + \text{Aldehyde} \rightarrow \text{Enamine Intermediate}
    $$
  • Cyclization : Reaction with 1-(4-bromophenyl)prop-2-en-1-one under acidic conditions forms the target compound.

Experimental Insights

  • Catalysts : Lewis acids like Co(acac)₂ improve cyclization efficiency.
  • Purification : Silica gel chromatography (EtOAc/PE = 1:10) achieves >95% purity.
  • Yield : 72–88% depending on substituents.
Table 2: Yields for Enamine-Based Synthesis
Starting Material Product Yield (%) Reference
4-Bromobenzaldehyde 88
4-Fluorophenylprop-2-en-1-one 85

Bromination of N-(3-Oxobutanoyl)benzamide

Bromination Strategies

N-(3-Oxobutanoyl)benzamide can be brominated at the γ-position using molecular bromine (Br₂) or N-bromosuccinimide (NBS).

Key Steps :

  • Bromine Addition : Controlled addition of Br₂ in DCM at 5–15°C prevents over-bromination.
  • Quenching : Excess bromine is neutralized with sodium thiosulfate.

Challenges and Solutions

  • Side Reactions : Di-bromination occurs if temperature exceeds 30°C.
  • Yield : 93% reported for analogous compounds under optimized conditions.

In Situ Acyl Chloride Generation

Methodology

This approach generates 4-bromo-3-oxobutanoyl chloride in situ using N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃). The acyl chloride reacts directly with benzamide.

Advantages :

  • Avoids isolation of moisture-sensitive intermediates.
  • Compatible with green solvents like ethanol.

Performance Metrics

  • Reaction Time : 12 hours at room temperature.
  • Yield : 90% for primary amides.

Acid-Catalyzed Cyclization

Sulfuric Acid-Mediated Cyclization

Concentrated H₂SO₄ facilitates cyclization of bromoacetoacetanilide derivatives. For example:

  • Bromination : Acetoacetanilide + Br₂ → Bromoacetoacetanilide.
  • Cyclization : H₂SO₄ at 25–30°C yields the target compound.

Industrial Scalability

  • Throughput : Batch processes produce 442 kg with 95% yield.
  • Purity : >99% after recrystallization in ethanol.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Pros Cons Yield Range (%)
Direct Acylation Simple, high yield Requires pure acyl bromide 78–85
Enamine Cyclization Versatile for derivatives Multi-step, time-consuming 72–88
Bromination Scalable Risk of over-bromination 85–93
In Situ Acyl Chloride No intermediate isolation Sensitive to moisture 85–90
Acid-Catalyzed High purity Corrosive conditions 90–95

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-oxobutanoyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

N-(4-Bromo-3-oxobutanoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-oxobutanoyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Bromine positioning (e.g., 4-bromo vs. 3-bromo in ) alters steric hindrance and electronic effects.
  • Oxygen-containing groups (e.g., ketones, ethoxy) enhance solubility and binding specificity .

Key Observations :

  • Substituents like trifluoromethyl (CTPB) or sulfamoyl (LMM5) dictate activity specificity (activation vs. inhibition) .
  • Halogens (Br, Cl) improve target affinity but may increase toxicity risks .

Key Observations :

  • Ultrasonic methods significantly improve yields and reduce reaction times, aligning with green chemistry principles .
  • Conventional reflux remains viable for compounds requiring stepwise modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.